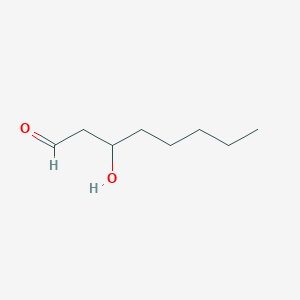
3-Hydroxyoctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is classified as a hydroxy aldehyde, featuring both an aldehyde and a hydroxyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanal can be synthesized through several methods. One common approach involves the aldol condensation reaction, where an aldehyde undergoes self-condensation in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction of octanal with a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyoctanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanoic acid.
Reduction: The aldehyde group can be reduced to form 3-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) in sulfuric acid (H2SO4) can oxidize this compound to octanoic acid.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.
Substitution Reagents: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid
Reduction: 3-Hydroxyoctanol
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyoctanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-hydroxyoctanal involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxybutanal: Another hydroxy aldehyde with a shorter carbon chain.
Hydroxycitronellal: A similar compound used in fragrances and flavors.
Comparison:
Chain Length: 3-Hydroxyoctanal has a longer carbon chain compared to 3-hydroxybutanal, which can influence its physical properties and reactivity.
Applications: While 3-hydroxybutanal is commonly used in organic synthesis, this compound’s longer chain makes it more suitable for applications in fragrances and flavors, similar to hydroxycitronellal.
Eigenschaften
CAS-Nummer |
96189-01-4 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-hydroxyoctanal |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
ZFLQRMNQASYFSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
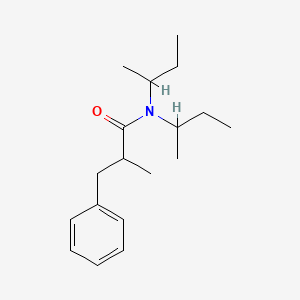
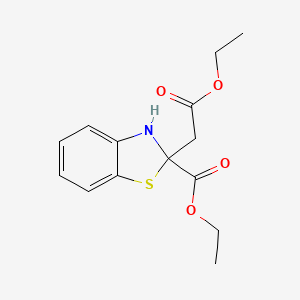
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
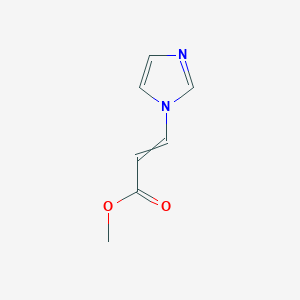
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
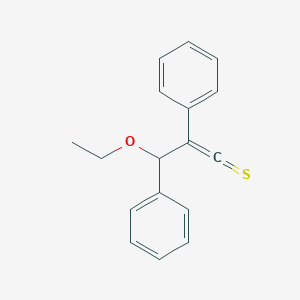
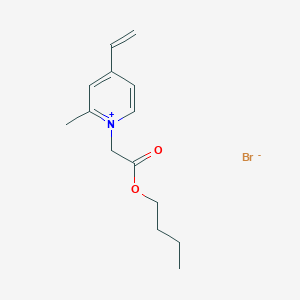
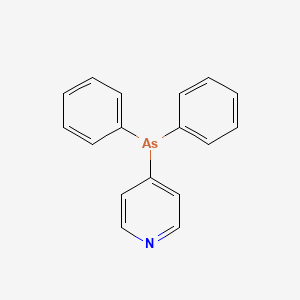
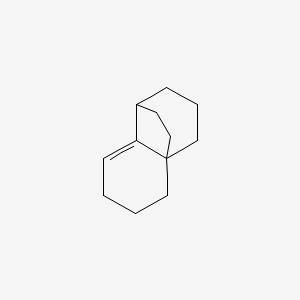

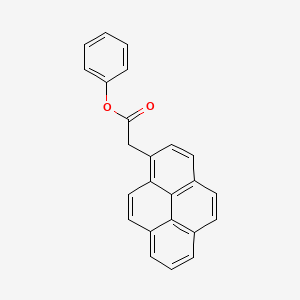
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
